Home > Products > Screening Compounds P85927 > 4-fluoro-N-(quinoxalin-6-yl)benzamide
4-fluoro-N-(quinoxalin-6-yl)benzamide -

4-fluoro-N-(quinoxalin-6-yl)benzamide

Catalog Number: EVT-11461753
CAS Number:
Molecular Formula: C15H10FN3O
Molecular Weight: 267.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound can be classified under several categories:

  • Chemical Class: Benzamides
  • Substituents: Fluorine and quinoxaline
  • Functional Group: Amide

This classification indicates its relevance in both organic synthesis and pharmaceutical development, particularly for compounds with potential bioactivity.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-fluoro-N-(quinoxalin-6-yl)benzamide typically involves several steps, including:

  1. Formation of Quinoxaline: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with α-dicarbonyl compounds.
  2. Benzoylation: The introduction of the benzamide moiety can be achieved via acylation reactions using benzoyl chloride or similar acylating agents.
  3. Fluorination: The introduction of the fluorine atom can be accomplished through electrophilic fluorination methods, such as using N-fluorobenzenesulfonimide or other fluorinating agents.

These steps often require careful control of reaction conditions to ensure high yields and purity of the final product .

Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 235.24 g/mol
  • IUPAC Name: 4-fluoro-N-(quinoxalin-6-yl)benzamide
Chemical Reactions Analysis

Reactions and Technical Details

4-Fluoro-N-(quinoxalin-6-yl)benzamide can participate in various chemical reactions, including:

  1. Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
  2. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  3. Reduction Reactions: The compound may undergo reduction reactions using agents like lithium aluminum hydride to yield amines.

These reactions are critical for modifying the compound for enhanced biological activity or for synthesizing derivatives with novel properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong nucleophiles due to the electrophilic nature of the carbonyl group in the amide.

Relevant data indicate that these properties make 4-fluoro-N-(quinoxalin-6-yl)benzamide suitable for further functionalization and application in drug development .

Applications

Scientific Uses

4-Fluoro-N-(quinoxalin-6-yl)benzamide has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing drugs targeting specific diseases, particularly those involving enzyme inhibition or receptor modulation.
  2. Biochemical Research: Used as a tool compound to study biological pathways involving quinoxaline derivatives.

Further research is warranted to explore its efficacy and safety profiles in clinical settings, which could lead to novel therapeutic agents based on this compound .

Introduction to Quinoxaline Pharmacophores in Medicinal Chemistry

Structural Significance of the Quinoxaline Core in Bioactive Molecule Design

The quinoxaline nucleus, formally known as benzopyrazine, represents a privileged scaffold in medicinal chemistry characterized by a fused bicyclic structure consisting of a benzene ring and a pyrazine ring. This planar heterocyclic system provides significant molecular recognition capabilities through its electron-deficient nature and hydrogen bonding acceptor sites at both nitrogen atoms. The aromatic sextet within the pyrazine ring contributes to π-stacking interactions with biological targets, particularly nucleic acids and protein domains enriched in aromatic residues [1] [3]. This electronic configuration enables the quinoxaline core to participate in charge-transfer complexes and intercalation events within biological macromolecules, forming the basis for its diverse pharmacological activities [5].

Molecular editing of the quinoxaline scaffold occurs primarily at four positions: Carbon atoms 2,3 and 5,6 offer distinct electronic environments for substitution. The 2- and 3-positions are electron-deficient due to their proximity to the pyrazine nitrogens, making them suitable for nucleophilic substitution or as sites for attaching electron-donating groups to modulate electronic properties. Conversely, positions 5-8 on the benzenoid ring allow for electrophilic substitution and are frequently modified to fine-tune lipophilicity and steric bulk [1] [3]. The molecule 4-fluoro-N-(quinoxalin-6-yl)benzamide exemplifies strategic functionalization at the quinoxalin-6-yl position, creating a hybrid structure that merges the recognition properties of both quinoxaline and benzamide pharmacophores [3].

The structural versatility of quinoxaline derivatives enables targeted interactions with diverse biological macromolecules. Echinomycin, a naturally occurring antibiotic containing quinoxaline-2-carboxylic acid subunits, demonstrates how the quinoxaline moiety enables DNA bisintercalation, preferentially binding cytosine-guanine (C-G) base pairs through specific molecular recognition [3]. Synthetic modifications of this scaffold have yielded novel antibiotics and anticancer agents that exploit similar binding mechanisms. The quinoxaline core's "chemical simplicity" – its relatively straightforward synthetic accessibility combined with extensive modifiability – establishes it as an exceptionally promising template for developing bioactive compounds across therapeutic areas [3] [5].

Table 1: Strategic Functionalization Approaches for Quinoxaline-based Pharmacophores

Position ModifiedChemical StrategyBiological ConsequenceExample Derivatives
2- and 3-positionsElectrophilic substitution; introduction of electron-donating groupsEnhanced DNA intercalation; increased hydrogen bonding capacityEchinomycin derivatives; 2-chloroquinoxalines
5- and 8-positionsElectrophilic aromatic substitution; halogenationModulation of lipophilicity; enhanced target binding through halogen bonds5-Fluoroquinoxalines; 8-methylquinoxalines
6- and 7-positionsNucleophilic aromatic substitution; coupling reactionsIntroduction of extended aromatic systems; linker attachment6-(4-aminophenoxy)quinoxalines; N-(quinoxalin-6-yl)benzamides
Fused ring systemsImidazo-, pyrrolo-, pyrazolo- annulationIncreased structural rigidity; improved target selectivityImidazo[1,5-a]quinoxalines; pyrrolo[1,2-a]quinoxalines

Role of Fluorine Substitution in Optimizing Pharmacokinetic Profiles of Heterocyclic Compounds

The strategic incorporation of fluorine atoms into bioactive molecules represents a sophisticated approach for modulating drug-like properties, particularly within heterocyclic frameworks like quinoxaline. Fluorine, the most electronegative element, exerts powerful electronic effects that significantly influence molecular conformation, binding affinity, and metabolic stability. In the specific case of 4-fluoro-N-(quinoxalin-6-yl)benzamide, the fluorine atom positioned para to the carbonyl group on the benzoyl moiety creates a distinctive electronic environment that enhances the compound's potential for target engagement and pharmacokinetic optimization [3] [5].

The carbon-fluorine bond possesses exceptional strength (approximately 108 kcal/mol) and minimal polarizability, contributing to enhanced metabolic stability by resisting oxidative degradation pathways common to aromatic systems. This property is particularly valuable for extending plasma half-life and reducing clearance rates of drug candidates. Furthermore, fluorine's modest steric requirement (van der Waals radius of 1.47 Å, similar to hydrogen) allows substitution without introducing significant steric hindrance at target binding sites [3]. The presence of fluorine can dramatically influence lipophilicity parameters, as measured by partition coefficients (log P values). Fluorine substitution typically reduces log P by approximately 0.25 units compared to hydrogen, potentially improving aqueous solubility while maintaining sufficient membrane permeability – a crucial balance for oral bioavailability [5].

Fluorine substitution also enables specific molecular interactions critical to target binding. The fluorine atom can engage in orthogonal dipolar interactions with protein backbone carbonyl groups and participate in hydrogen bonding through its lone pairs when positioned appropriately relative to hydrogen bond donors. Particularly significant is fluorine's capacity to form halogen bonds with electron-rich atoms (oxygen, nitrogen, sulfur, π-systems) in biological targets. These interactions, though weaker than classical hydrogen bonds, contribute substantially to binding affinity and selectivity when strategically employed [3]. In 4-fluoro-N-(quinoxalin-6-yl)benzamide, the para-fluorine likely stabilizes the amide bond's planarity through resonance effects, potentially enhancing interactions with target proteins that recognize planar configurations, such as kinase ATP-binding sites or DNA-intercalating domains [3] [8].

Table 2: Comparative Pharmacokinetic Properties of Fluoro versus Non-Fluoro Quinoxaline Analogues

Molecular PropertyFluorinated Quinoxaline DerivativesNon-Fluorinated AnaloguesImpact of Fluorine
Metabolic Stability (t₁/₂)45-120 minutes (microsomal)15-40 minutes (microsomal)2-3 fold increase
Lipophilicity (Calculated log P)2.1-2.82.4-3.3Reduction by 0.2-0.5 units
Aqueous Solubility (μg/mL)85-22040-1201.5-2 fold improvement
Plasma Protein Binding (%)88-95%82-90%Moderate increase
Membrane Permeability (Papp × 10⁻⁶ cm/s)12-288-20Variable increase

Current Therapeutic Landscape of Quinoxaline-6-yl Derivatives in Targeted Therapies

Quinoxaline derivatives functionalized at the 6-position represent an expanding frontier in targeted therapeutic development, with diverse applications spanning oncology, antiviral therapy, and enzyme modulation. The quinoxalin-6-yl position offers distinct spatial advantages for molecular design, enabling vectorial extension of substituents into target binding pockets while maintaining the electronic properties of the core heterocycle. This strategic positioning has yielded compounds with enhanced selectivity profiles against critical disease targets [3] [5] [8].

In oncology, quinoxaline-6-yl derivatives demonstrate significant potential as kinase inhibitors and DNA-interacting agents. Structure-activity relationship (SAR) studies reveal that 6-substituted quinoxalines bearing hydrogen-bond accepting groups exhibit potent inhibition of vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and Raf kinases – all validated cancer targets [3] [8]. Research on sorafenib analogues demonstrates that replacing the N-methylpicolinamide moiety with quinoxalinedione systems maintains potent anticancer activity against breast (MCF-7) and cervical (HeLa) cancer cell lines, with IC₅₀ values ranging from 16-25 μM [8]. These derivatives exert dual mechanisms: inhibiting tumor proliferation through RAF kinase inhibition and suppressing angiogenesis by blocking VEGFR signaling. Molecular modeling suggests that the quinoxaline-6-yl nitrogen participates in critical hydrogen bonding within the kinase hinge region, while the fused aromatic system facilitates hydrophobic stacking interactions in the ATP-binding pocket [3] [8].

The therapeutic potential of quinoxaline-6-yl derivatives extends significantly into antiviral research, particularly against respiratory pathogens. Recent investigations highlight quinoxaline scaffolds as inhibitors of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) replication through multiple mechanisms. Computational docking studies demonstrate high-affinity binding of specific quinoxaline derivatives to the SARS-CoV-2 main protease (Mᵖʳᵒ), with binding energies comparable to known inhibitors [5]. Certain 6-substituted quinoxalines also modulate Toll-like receptor (TLR) signaling and inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation – pathways implicated in coronavirus disease 2019 (COVID-19) pathogenesis and the cytokine storm phenomenon [5] [6]. The planar configuration of the quinoxaline core enables interaction with viral nucleocapsid proteins, potentially disrupting viral RNA packaging processes essential for replication [5].

Table 3: Quinoxaline-6-yl Derivatives in Clinical Development Pipeline

Therapeutic AreaMolecular TargetRepresentative CompoundDevelopment StatusMechanistic Approach
OncologyPI3K/mTORXL-765 (Voxtalisib)Phase I (solid tumors)Dual PI3K/mTOR inhibition
OncologyPI3K isoformsXL-147 (Pilaralisib)Phase I/II (breast, endometrial cancers)Pan-PI3K inhibition
OncologyDNA topoisomerase IIβXK-469Phase I (leukemia)Topoisomerase inhibition
AntiviralSARS-CoV-2 main proteaseImidazo[1,5-a]quinoxaline derivativesPreclinicalProtease inhibition
Anti-inflammatoryNF-κB pathwayQuinoxaline-5-carboxylic acid (Qx28)Preclinical (zebrafish, mouse models)NF-κB pathway blockade
Sensory biologyHair cell protectionQuinoxaline derivativesPreclinical (otoprotection)Blocking ototoxin uptake

The structural diversity achievable through quinoxaline-6-yl derivatization continues to expand through innovative synthetic methodologies. Contemporary approaches emphasize green chemistry principles, including microwave-assisted synthesis, multicomponent reactions, and one-pot methodologies that improve efficiency and reduce environmental impact [1] [5]. These advances facilitate the creation of structurally complex quinoxaline-6-yl hybrids, such as pyrazolo[1,5-a]quinoxalines, imidazo[1,5-a]quinoxalines, and pyrrolo[1,2-a]quinoxalines – scaffolds that combine the recognition properties of quinoxaline with complementary heterocyclic systems [5]. Such molecular hybrids represent the evolving frontier in quinoxaline-based drug discovery, offering enhanced target specificity and improved pharmacological profiles for next-generation therapeutics across multiple disease domains.

Properties

Product Name

4-fluoro-N-(quinoxalin-6-yl)benzamide

IUPAC Name

4-fluoro-N-quinoxalin-6-ylbenzamide

Molecular Formula

C15H10FN3O

Molecular Weight

267.26 g/mol

InChI

InChI=1S/C15H10FN3O/c16-11-3-1-10(2-4-11)15(20)19-12-5-6-13-14(9-12)18-8-7-17-13/h1-9H,(H,19,20)

InChI Key

AHGNPCAMIOWTSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=NC=CN=C3C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.